2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile
Description
2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile is a benzonitrile derivative featuring a substituted amine moiety. Its structure comprises a benzene ring with a nitrile group (-C≡N) at the ortho position, linked to a methyl group substituted with both isopropyl-amino and 2-aminoethyl groups. The compound’s molecular formula is C₁₃H₂₀N₄, with a molecular weight of 244.33 g/mol. The presence of multiple amine groups enhances its polarity, suggesting moderate solubility in polar solvents like water or ethanol.
Properties
IUPAC Name |
2-[[2-aminoethyl(propan-2-yl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-11(2)16(8-7-14)10-13-6-4-3-5-12(13)9-15/h3-6,11H,7-8,10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIELKBAGNDBTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₉N₃ and a molecular weight of 217.31 g/mol. Its structure includes a benzonitrile moiety with aminoethyl and isopropyl amino groups, which are crucial for its interactions with biological systems. The presence of these functional groups suggests significant reactivity and potential for various biological interactions.
The biological activity of this compound primarily involves interactions with enzymes and receptors. The amino groups can form hydrogen bonds and ionic interactions, while the benzonitrile core can engage in π-π stacking or hydrophobic interactions. These interactions may modulate the activity of target molecules, leading to various physiological effects.
Biological Activities
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, particularly as enzyme inhibitors and potential therapeutic agents. For instance, related compounds have shown promise in antimalarial applications and as inhibitors of protein farnesyltransferase, which is essential for the proliferation of certain pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibitors of specific enzymes involved in disease pathways | |
| Antimicrobial Properties | Potential antimalarial activity | |
| Neurotransmitter Interaction | Possible modulation of neurotransmitter systems |
Case Studies
- Antimicrobial Activity : A study on structurally similar compounds demonstrated significant antimicrobial properties, suggesting that this compound may also exhibit such effects. The mechanisms involved include disruption of microbial cell walls and inhibition of vital metabolic pathways .
- Enzyme Interaction Studies : Research focused on the interaction between this compound and specific enzymes has revealed potential pathways through which it can exert therapeutic effects. For example, binding affinity studies indicated that the compound could effectively inhibit certain target enzymes at nanomolar concentrations .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have shown that modifications in the amino side chains can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. This insight is crucial for optimizing the therapeutic efficacy of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile with structurally or functionally related benzonitrile derivatives:
Key Observations:
Structural Variations: The target compound’s isopropyl-amino-ethylamine substituent distinguishes it from the chlorophenyl-ethylamine group in the kinase inhibitor analog . Compared to 2-(2-aminoethyl)indole , the benzonitrile core introduces greater electron-withdrawing character, which may influence reactivity in coupling reactions or binding interactions.
Biological Relevance: Compounds with aminoethyl groups (e.g., ) frequently participate in hydrogen bonding or enzymatic interactions, suggesting that the target compound could exhibit similar bioactivity. For instance, nitric oxide donors like the diazeniumdiolate analog highlight the role of aminoethyl moieties in redox-related pathways.
Synthetic Utility :
- The benzonitrile group is a common intermediate in medicinal chemistry. The chlorophenyl analog demonstrates how substituent modifications (e.g., halogenation) can tune selectivity for biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
